molecular formula C25H20N4O2 B2564963 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1358791-53-3

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one

Katalognummer: B2564963
CAS-Nummer: 1358791-53-3
Molekulargewicht: 408.461
InChI-Schlüssel: FBODINOXCDAGFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a phthalazin-1-one core substituted with a 1,2,4-oxadiazole ring, a motif known for its significant biological properties and utility as a bioisostere for ester and amide functional groups . The specific arrangement of the 3,4-dimethylphenyl and 4-methylphenyl substituents on this rigid, conjugated framework is intended to confer optimal stability and targeted binding interactions with biological macromolecules . The 1,2,4-oxadiazole moiety is recognized for an unusually wide spectrum of pharmacological activities, making it a prime scaffold in the development of novel therapeutic agents . Compounds within this class have demonstrated diverse biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents . The structural architecture of this compound suggests significant research value for investigating its mechanism of action, which may involve the inhibition of key enzymes such as kinases or interactions with specific cellular receptors . Researchers can explore this molecule as a key intermediate or lead compound for developing new inhibitors and probing biochemical pathways. Handling Note: For research use only. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use .

Eigenschaften

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-15-8-12-19(13-9-15)29-25(30)21-7-5-4-6-20(21)22(27-29)24-26-23(28-31-24)18-11-10-16(2)17(3)14-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBODINOXCDAGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative through a condensation reaction, often facilitated by a catalyst or under acidic conditions.

    Substitution Reactions: The final step involves introducing the dimethylphenyl and methylphenyl groups through substitution reactions, which may require specific reagents and conditions to achieve the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

    Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound features a unique heterocyclic structure that includes:

  • Phthalazinone Core : Contributes to its biological activity.
  • Oxadiazole Group : Enhances its chemical reactivity and potential as a ligand.
  • Dimethylphenyl Substituents : Impacts solubility and interaction with biological targets.

Chemistry

In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its oxadiazole and phthalazinone components are particularly useful in coordination chemistry as ligands.

Case Study: Synthesis of New Derivatives

A study demonstrated the synthesis of various derivatives from 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one through selective oxidation and reduction reactions. These derivatives exhibited enhanced chemical stability and reactivity, making them suitable for further applications in materials science.

Biology

The compound has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that the compound disrupts bacterial cell membranes and inhibits essential metabolic enzymes. For instance:

  • Study Findings : In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases.

Anticancer Research

Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.

Type of CancerMechanism of ActionReference
Breast CancerInduces apoptosis
LeukemiaInhibits cell proliferation

Industry

The unique chemical properties of this compound make it valuable in developing new materials such as polymers and dyes.

Application in Material Science

The incorporation of this compound into polymer matrices has shown to improve thermal stability and color properties, making it suitable for high-performance applications.

Wirkmechanismus

The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The phthalazinone core in the target compound distinguishes it from pyridazine or benzimidazolone-based analogues (e.g., ), which may alter electronic properties and binding interactions.
  • Substitutions on the oxadiazole ring (e.g., bromophenyl in vs.

Physicochemical Properties

Property Target Compound 4-(3-(3-Bromophenyl)-oxadiazol-5-yl)-2-phenylphthalazin-1-one 2-(4-Methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-oxadiazol-5-yl}-phthalazin-1-one
Molecular Weight 433.49 445.27 426.49
Polarity Moderate (dimethylphenyl) High (bromophenyl) Moderate (methylsulfanylphenyl)
Likely Solubility Low (lipophilic substituents) Very low (bromine adds hydrophobicity) Moderate (sulfur may enhance aqueous solubility)

Key Observations :

  • The 3,4-dimethylphenyl group on the oxadiazole provides moderate lipophilicity, comparable to methylsulfanylphenyl in but less polar than bromophenyl in .
  • The absence of electronegative groups (e.g., Cl, Br) in the target compound may reduce metabolic stability compared to halogenated analogues .

Comparison with Analogues :

  • Compounds in (e.g., 46–51) use a benzimidazolone core, synthesized via N-hydroxy intermediate cyclization, differing from the phthalazinone route.

Biologische Aktivität

The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one (CAS Number: 1325306-36-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H14N4O2C_{18}H_{14}N_{4}O_{2} with a molecular weight of approximately 318.3 g/mol. Its structure features a phthalazinone core with oxadiazole and dimethylphenyl substituents that may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H14N4O2
Molecular Weight318.3 g/mol
CAS Number1325306-36-2
PubChem CID52940422

Antitumor Activity

Preliminary studies have indicated that derivatives of phthalazinone compounds exhibit significant antitumor activity. The structure of the compound suggests potential interactions with various biological targets involved in cancer cell proliferation. For instance, compounds with similar scaffolds have been shown to inhibit tumor growth in vitro and in vivo models.

Enzyme Inhibition

Research has explored the compound's ability to inhibit specific enzymes. For example, studies on related oxadiazole derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels. The inhibition of MAO could lead to increased levels of serotonin and norepinephrine, potentially offering therapeutic benefits in mood disorders.

EnzymeInhibition (%)
MAO-A25.956 ± 0.951
Reference InhibitorMoclobemide (31.253 ± 0.985)

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that related compounds exhibit broad-spectrum antimicrobial effects against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study 1: Antitumor Efficacy

A study published in Cancer Research demonstrated that a related phthalazinone derivative significantly inhibited the growth of breast cancer cell lines in vitro, with IC50 values in the nanomolar range. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Study 2: MAO Inhibition

In a study assessing the inhibitory effects on MAO-A and MAO-B isoforms, the compound showed promising results comparable to established inhibitors like moclobemide and clorgyline. The findings suggest potential applications in treating depression and anxiety disorders by modulating neurotransmitter levels.

Q & A

Q. What are the recommended synthetic routes for 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one, and how can reaction conditions be optimized?

The compound’s synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl precursors. A validated approach includes:

  • Step 1 : Reacting 3,4-dimethylphenyl-substituted amidoxime with a phthalazinone derivative in glacial acetic acid under reflux (60–80°C) for 6–12 hours .
  • Step 2 : Purification via column chromatography (silica gel, petroleum ether/ethyl acetate, 4:1) followed by recrystallization.
    Optimization Tips : Adjust reaction time and temperature to improve yields (target >80%). Monitor intermediates by TLC and use HCl catalysis to accelerate cyclization .

Q. How can purity and impurity profiles be assessed for this compound?

Use high-performance liquid chromatography (HPLC) with Chromolith® RP-18e columns (Merck) for high-resolution separation. Key parameters:

  • Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection: UV at 254 nm.
  • Impurity identification: Compare retention times against pharmacopeial standards (e.g., EP impurities in ) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and ring systems. Key signals: Oxadiazole protons (δ 8.2–8.5 ppm) and phthalazinone carbonyl (δ 165–170 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm crystal packing (e.g., as in ’s triazole derivatives) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Target Selection : Prioritize kinases or enzymes with structural homology to phthalazinone inhibitors (e.g., PARP or ALK targets).
  • Assay Design :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC₅₀ determination.
    • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HCT-116) via MTT assays, with EC₅₀ values normalized to controls .
  • Controls : Include reference inhibitors (e.g., olaparib for PARP) to validate assay sensitivity .

Q. How should contradictory data in synthesis yields or bioactivity be resolved?

  • Case Example : Discrepancies in yields (e.g., 70% vs. 85%) may arise from solvent polarity or catalyst loading.
  • Resolution Strategy :
    • Conduct Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry).
    • Validate reproducibility across ≥3 independent batches.
    • Cross-reference with crystallography data () to rule out polymorphic variations .

Q. What strategies mitigate poor aqueous solubility during formulation studies?

  • In silico Prediction : Use tools like ACD/Labs Percepta to estimate logP and solubility.
  • Experimental Approaches :
    • Co-solvents : Test PEG-400 or cyclodextrin-based systems.
    • Salt formation : Screen with HCl or sodium citrate to enhance dissolution.
    • Nanonization : Reduce particle size to <200 nm via wet milling .

Q. How can stability under physiological conditions be evaluated?

  • Forced Degradation Studies :
    • Acidic/basic conditions : Incubate at pH 2 (0.1N HCl) and pH 9 (0.1N NaOH) at 37°C for 24 hours.
    • Oxidative stress : Treat with 3% H₂O₂.
  • Analytical Tools : LC-MS to identify degradation products (e.g., oxadiazole ring cleavage) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.